2-(5-bromo-2-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the phenyl ring under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) bromide for bromination and silver fluoride for fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological receptors. The carboxylic acid group can form hydrogen bonds with target molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-fluorophenyl)propanoic acid
- 2-(5-bromo-2-chlorophenyl)propanoic acid
- 2-(5-iodo-2-fluorophenyl)propanoic acid
Uniqueness
2-(5-bromo-2-fluorophenyl)propanoic acid is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1543064-27-2 |
---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
CJHSIUMIQJTQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.